Reduced Cytotoxicity to Normal Cells Compared to Parent Shikonin
DL-Acetylshikonin exhibits significantly lower cytotoxicity toward normal V79 fibroblast cells compared to its parent compound shikonin. The EC50 value for acetylshikonin was approximately 2-fold higher than that of shikonin, indicating a more favorable safety window [1]. Additionally, acetylshikonin demonstrated antigenotoxic potential against cyclophosphamide-induced genotoxicity, whereas shikonin showed no protective activity [1].
| Evidence Dimension | Cytotoxicity (EC50) against normal V79 fibroblast cells |
|---|---|
| Target Compound Data | EC50 approximately 2-fold higher than shikonin |
| Comparator Or Baseline | Shikonin (SH) |
| Quantified Difference | ~2-fold lower cytotoxicity (higher EC50) for acetylshikonin |
| Conditions | V79 cell line; MTT assay, LDH assay, neutral red uptake assay |
Why This Matters
This differentiation is critical for researchers prioritizing a shikonin derivative with a reduced cytotoxic burden on healthy cells, enhancing its suitability for in vivo efficacy studies or applications where normal tissue sparing is paramount.
- [1] Figat R, Paradowska K, Parzonko A, et al. Cytotoxicity and antigenotoxicity evaluation of acetylshikonin and shikonin. Drug Chem Toxicol. 2021;44(2):140-147. PMID: 30574814. View Source
